2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-propan-2-ylimidazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWPBTLQVZIEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342911 | |
| Record name | 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479408-51-0 | |
| Record name | 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 1 Isopropyl 1h Imidazol 4 Yl Ethanamine
Retrosynthetic Analysis of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection strategies. The first approach involves the disconnection of the N1-isopropyl bond, leading to the precursor 4-(2-aminoethyl)imidazole, also known as histamine (B1213489). This intermediate would then require regioselective N-isopropylation. A second strategy involves disconnecting the C4-side chain, which would necessitate the formation of a 1-isopropyl-1H-imidazole intermediate, followed by the introduction of the ethanamine moiety at the 4-position. Both pathways rely on the robust construction of the imidazole (B134444) core as a foundational step.
Construction of the Imidazole Core
The synthesis of the imidazole ring is a well-established field with numerous methodologies. For the specific substitution pattern required for this compound, several classical and modern approaches are applicable.
Multi-component Cyclo-condensation Reactions
Multi-component reactions (MCRs) offer an efficient route to highly substituted imidazoles in a single step. The Radziszewski synthesis, a pioneering example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). While versatile, controlling the regioselectivity for a 4-substituted imidazole can be challenging. More contemporary MCRs provide greater control and diversity.
| Reaction Name | Reactants | Key Features |
| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | One-pot synthesis, good for polysubstituted imidazoles. |
| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), Aldimine | Forms 1,4- or 1,5-disubstituted imidazoles. |
Syntheses from Alpha-Halo Ketones and Amidines
A widely utilized and reliable method for constructing the imidazole ring involves the condensation of an α-halo ketone with an amidine. This approach offers good control over the substitution pattern. For the synthesis of a 4-substituted imidazole, an appropriately substituted α-halo ketone would be required.
A general scheme for this reaction is as follows: An α-haloketone reacts with an amidine, typically in the presence of a base, to yield the imidazole derivative. The choice of substituents on both the α-haloketone and the amidine dictates the final substitution pattern of the imidazole.
Dehydrogenation of Imidazolines
Imidazolines, the partially saturated analogues of imidazoles, can be synthesized and subsequently dehydrogenated to form the aromatic imidazole ring. This two-step process can be advantageous in certain synthetic routes. Various reagents can effect this transformation, including manganese dioxide and palladium on carbon.
| Dehydrogenating Agent | Conditions | Advantages |
| Manganese Dioxide (MnO₂) | Neutral conditions, often at elevated temperatures. | Readily available and effective. |
| Palladium on Carbon (Pd/C) | Typically requires a hydrogen acceptor and heat. | Catalytic and efficient. |
Ring Transformation Approaches (e.g., from Oxazoles)
Ring transformation reactions provide another avenue to the imidazole core. For instance, oxazoles can be converted to imidazoles by reaction with an amine source under appropriate conditions. This method can be particularly useful for accessing specific substitution patterns that may be difficult to achieve through other means.
Regioselective Introduction of the 1-Isopropyl Group
The introduction of the isopropyl group at the N1 position of the imidazole ring is a critical step in the synthesis of the target molecule. The regioselectivity of this alkylation is influenced by both steric and electronic factors. In an unsymmetrically substituted imidazole, such as 4-(2-aminoethyl)imidazole, alkylation can potentially occur at either of the two ring nitrogens.
Generally, the alkylation of the imidazole anion, formed by deprotonation with a suitable base, is governed by the electronic and steric nature of the existing substituent. Electron-withdrawing groups at the 4-position tend to direct alkylation to the N1 position, while bulky substituents at the 4-position may sterically hinder this position, favoring alkylation at N3 (which tautomerizes to the 1,5-disubstituted product).
For the specific case of introducing an isopropyl group, common alkylating agents would include 2-bromopropane (B125204) or 2-iodopropane, used in conjunction with a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The protection of the primary amine in the ethanamine side chain may be necessary prior to N-alkylation to prevent side reactions.
| Alkylating Agent | Base | Solvent | Key Considerations |
| 2-Bromopropane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Strong base, requires anhydrous conditions. |
| 2-Iodopropane | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Milder conditions, suitable for a wider range of substrates. |
Formation of the 2-Ethanamine Side Chain at the 4-Position
The introduction of a 2-ethanamine side chain at the 4-position of the imidazole ring is a critical step in the synthesis of this compound. This transformation can be approached through several synthetic routes, often starting from a pre-functionalized imidazole core.
One common strategy involves the use of a 4-substituted imidazole precursor that can be readily converted to the desired ethanamine moiety. For instance, a 4-(hydroxymethyl)- or 4-(formyl)-imidazole can serve as a versatile starting point. The synthesis can proceed through a multi-step sequence, as outlined below:
Table 1: Synthetic Route from 4-(Hydroxymethyl)imidazole
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Oxidation | MnO₂, DCM, rt | 1H-imidazole-4-carbaldehyde |
| 2 | Wittig Reaction | Ph₃P=CHCN, THF, rt | 3-(1H-imidazol-4-yl)acrylonitrile |
| 3 | Reduction | H₂, Raney Ni, NH₃/MeOH | 2-(1H-imidazol-4-yl)ethanamine |
This sequence begins with the oxidation of the alcohol to an aldehyde, followed by a chain extension reaction such as a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit with a nitrile or ester group. The final step involves the reduction of this functional group to the primary amine. The choice of reducing agent is critical to ensure the selective reduction of the nitrile or ester without affecting the imidazole ring.
An alternative approach involves the direct introduction of a protected aminoethyl group. For example, a palladium-catalyzed cross-coupling reaction could be employed to couple a 4-haloimidazole with a suitable protected aminoethylating agent.
It is important to note that the timing of the N-isopropylation of the imidazole ring can vary. The isopropyl group can be introduced either before or after the formation of the ethanamine side chain. The choice of strategy depends on the compatibility of the protecting groups and the reaction conditions of each step. If N-isopropylation is performed first, the subsequent reactions for side-chain formation must be compatible with the N-substituted imidazole. Conversely, if the side chain is constructed first, the N-alkylation step must be regioselective to yield the desired N-1 isomer.
Advanced Methodologies and Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on advanced methodologies to improve reaction efficiency, safety, and sustainability. The synthesis of this compound and related imidazole derivatives can benefit significantly from these approaches.
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. doaj.orgthalesnano.comresearchgate.netresearchgate.net The N-alkylation of imidazoles is a reaction that is particularly well-suited for continuous flow conditions. doaj.orgthalesnano.comresearchgate.netresearchgate.net
In a typical setup, a solution of the imidazole substrate and the alkylating agent (e.g., isopropyl bromide) are pumped through a heated reactor column packed with a solid-supported catalyst or base. thalesnano.comresearchgate.netresearchgate.net The use of a heterogeneous catalyst, such as a zeolite, can simplify product purification as the catalyst is retained within the reactor. doaj.orgthalesnano.comresearchgate.net This methodology can lead to higher yields, shorter reaction times, and a cleaner reaction profile compared to batch methods. thalesnano.com
Table 2: Comparison of Batch vs. Continuous Flow N-Alkylation of Imidazole
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Scalability | Challenging | Readily scalable by extending run time |
| Safety | Handling of bulk reagents can be hazardous | Smaller reaction volumes, enhanced safety |
| Work-up | Often requires extensive purification | Simplified, often with in-line purification |
The synthesis of this compound could be envisioned in a multi-step continuous flow system, where each reaction step, from the formation of the imidazole core to the final N-alkylation and side-chain modification, is performed in a sequential series of flow reactors. rsc.org
Nano-catalysts:
The use of nano-catalysts in organic synthesis has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. rsc.org In the context of imidazole synthesis, various nano-catalysts have been employed to promote the formation of the imidazole ring through multi-component reactions. rsc.org For example, magnetic nanoparticles functionalized with acidic or basic groups can act as recoverable and reusable catalysts for the condensation of dicarbonyl compounds, aldehydes, and ammonia sources. rsc.org
While specific applications of nano-catalysts for the synthesis of this compound are not extensively reported, the principles can be applied. For instance, a magnetic nano-catalyst could be utilized in a one-pot synthesis of a 4-substituted imidazole precursor, which could then be carried forward to the target molecule. The ease of separation of magnetic nano-catalysts via an external magnetic field simplifies the purification process and allows for catalyst recycling, aligning with the principles of green chemistry. rsc.org
Organocatalysts:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. nih.govtandfonline.com For the synthesis of substituted imidazoles, various organocatalysts have been reported to be effective. nih.govtandfonline.comcapes.gov.br For example, N-heterocyclic carbenes (NHCs) and various acids and bases have been shown to catalyze the formation of the imidazole ring. rsc.orgnih.gov
A one-pot synthesis of substituted imidazoles can be achieved using a thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide in situ, followed by ring closure to the imidazole. nih.gov This methodology allows for the facile synthesis of highly functionalized imidazoles. nih.gov The application of such organocatalytic methods could provide a metal-free and environmentally benign route to precursors of this compound.
Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic compounds like imidazole. nih.gov Palladium- and nickel-catalyzed reactions, in particular, have been widely used to introduce substituents at various positions of the imidazole ring. nih.gov
For the synthesis of this compound, a key step could involve the palladium- or nickel-catalyzed cross-coupling of a 4-halo-1-isopropylimidazole with a suitable coupling partner to introduce the ethanamine side chain or a precursor thereof. For example, a Sonogashira coupling with a protected propargylamine (B41283) followed by reduction could be a viable route. Alternatively, a Suzuki or Negishi coupling with an organometallic reagent bearing the desired side chain could be employed.
Recent advances have also focused on the direct C-H functionalization of imidazoles, which avoids the need for pre-halogenated starting materials. nih.govnih.govrsc.org Palladium-catalyzed C-H arylation, for instance, allows for the direct coupling of the imidazole C-H bond with an aryl halide. nih.govnih.govrsc.org While direct C-H alkylation is more challenging, ongoing research is focused on developing robust catalytic systems for such transformations. nih.govmdpi.com The application of C-H functionalization strategies to 1-isopropylimidazole (B1312584) could provide a more atom-economical and efficient route to the target molecule.
Table 3: Metal-Catalyzed Cross-Coupling Reactions for Imidazole Functionalization
| Reaction Type | Catalyst | Coupling Partners | Bond Formed |
| Suzuki Coupling | Palladium | Haloimidazole + Organoboron reagent | C-C |
| Sonogashira Coupling | Palladium/Copper | Haloimidazole + Terminal alkyne | C-C |
| Heck Coupling | Palladium | Haloimidazole + Alkene | C-C |
| Buchwald-Hartwig Amination | Palladium | Haloimidazole + Amine | C-N |
| C-H Arylation | Palladium | Imidazole + Aryl halide | C-C |
Chemical Reactivity and Reaction Mechanisms of 2 1 Isopropyl 1h Imidazol 4 Yl Ethanamine and Analogous Imidazole Ethanamine Systems
Acid-Base Properties and Amphoterism of Imidazole (B134444) Derivatives
The imidazole ring is characteristically amphoteric, meaning it can function as both an acid and a base. wikipedia.orgnih.govnih.gov This dual reactivity is a cornerstone of its chemical identity and biological function, such as in the amino acid histidine. chemijournal.com
As a base, the sp2-hybridized "pyridine-like" nitrogen (N-3) possesses a lone pair of electrons that is available to accept a proton. quora.com The resulting imidazolium (B1220033) cation is resonance-stabilized, which contributes to its basicity. quora.com The pKa of the conjugate acid of imidazole is approximately 7.0, making it a significantly stronger base than pyridine (B92270) (pKaH of 5.2). wikipedia.orgnih.gov
As an acid, the "pyrrole-like" nitrogen (N-1) can be deprotonated by a strong base. pharmaguideline.com The pKa for this process is about 14.5, making imidazole less acidic than carboxylic acids or phenols, but more acidic than alcohols. wikipedia.orgtsijournals.com Deprotonation yields the imidazolide (B1226674) anion, which is symmetrical and resonance-stabilized. wikipedia.orgquora.com
In the specific case of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine, the substitution of a hydrogen atom with an isopropyl group at the N-1 position precludes its ability to act as an acid at that site. Therefore, the molecule's acidic character is negligible. However, it retains two basic centers: the N-3 nitrogen of the imidazole ring and the primary amino group of the ethanamine side chain. The basicity of the side-chain amino group in analogous compounds like histamine (B1213489) is well-documented, with a pKa of around 9.4. wikipedia.org Consequently, under physiological conditions, the side chain is predominantly protonated. wikipedia.org
| Compound | pKa (Conjugate Acid) | pKa (Acid) | Reference |
| Imidazole | ~7.0 | ~14.5 | wikipedia.orgquora.com |
| Pyridine | 5.25 | - | brainly.com |
| Pyrrole (B145914) | ~0.4 | >17 | brainly.comresearchgate.net |
| Histamine (Side Chain) | ~9.4 | - | wikipedia.org |
Tautomerism and Proton Transfer Dynamics within the Imidazole Ring
Unsubstituted imidazole exhibits annular tautomerism, where the proton on the N-1 nitrogen can migrate to the N-3 nitrogen, resulting in two chemically equivalent forms. wikipedia.orgtsijournals.comhumanjournals.com This rapid proton exchange is a key feature of the imidazole system. tsijournals.com In histamine, for example, this equilibrium results in two distinct tautomers: Nτ-H-histamine (where the proton is on the nitrogen farther from the side chain) and Nπ-H-histamine (where the proton is on the nitrogen closer to the side chain), with the former being preferred in solution. wikipedia.org
For this compound, the presence of the fixed isopropyl group on the N-1 nitrogen prevents this type of prototropic tautomerism. The positions of the substituents are locked, and there is no ambiguity regarding the location of the N-substituent.
Despite the absence of tautomerism in this N-substituted derivative, the imidazole moiety remains a highly effective facilitator of proton transfer between other molecules. This property is crucial in many biological systems and technological applications like high-temperature proton exchange membrane fuel cells. nih.govacs.org Imidazole can participate in proton transport through a Grotthuss-like mechanism, where an excess proton can hop sequentially along chains of hydrogen-bonded imidazole molecules. arxiv.orgresearchgate.net This process involves the formation and cleavage of hydrogen bonds, with the rate-limiting step often being the reorientation of the imidazole molecules to create a favorable pathway for the proton. researchgate.netnih.gov The dynamics of this transfer occur over multiple timescales, from ultrafast proton hopping to slower network rearrangements. researchgate.net
Electrophilic Substitution Reactions on the Imidazole Core
The imidazole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions. slideshare.netquora.comglobalresearchonline.net Its reactivity towards electrophiles is greater than that of other azoles like pyrazole (B372694) and thiazole. quora.comglobalresearchonline.net The substitution pattern is dictated by the stability of the intermediate carbocation (arenium ion). uobabylon.edu.iq Attack at the C-4 or C-5 positions is generally favored because the resulting positive charge can be delocalized over both nitrogen atoms without placing a positive charge on the already "pyridine-like" N-3 nitrogen. globalresearchonline.netuobabylon.edu.iq Attack at the C-2 position is less favored. globalresearchonline.netuobabylon.edu.iq
In this compound, the C-4 position is already occupied by the ethanamine side chain. The remaining positions available for electrophilic attack are C-2 and C-5.
N-1 Isopropyl Group: This alkyl group is weakly electron-donating through induction, which may slightly enhance the ring's reactivity.
C-4 Ethanamine Group: This alkylamine substituent is also activating.
Given these factors, an incoming electrophile would be directed primarily to the C-5 position, which is ortho to the activating C-4 substituent and meta to the N-1 substituent. Substitution at C-2 remains a possibility, particularly if the C-5 position is sterically hindered or if reaction conditions are harsh. Common electrophilic substitution reactions for imidazole include nitration, sulfonation, and halogenation. uobabylon.edu.iq
Nucleophilic Reactivity and Displacement Mechanisms
The electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic aromatic substitution. pharmaguideline.comglobalresearchonline.net Such reactions are uncommon unless the ring is activated by the presence of strongly electron-withdrawing groups. humanjournals.comglobalresearchonline.net For example, 2-haloimidazoles can undergo nucleophilic displacement where the halogen acts as a leaving group. pharmaguideline.com
While the imidazole ring itself is not prone to attack by nucleophiles, the molecule this compound can exhibit nucleophilic character in several ways:
N-3 Nitrogen: The lone pair on the pyridine-like N-3 atom makes it a nucleophilic center, readily participating in reactions like alkylation to form quaternary imidazolium salts. nih.govuobasrah.edu.iq
Ethanamine Side Chain: The primary amine of the side chain is a potent nucleophile and will readily react with electrophiles such as acyl halides or aldehydes.
Imidazole as a Nucleophile: In the context of the Maillard reaction, the imidazole side chain of histidine can act as a nucleophile, attacking the carbonyl carbon of reducing sugars. researchgate.net
In some specific chemical systems, the entire imidazole group can be displaced and act as a leaving group, as demonstrated in the reaction of certain 2-(imidazol-1-yl)-thiazolines with secondary amines. researchgate.net
Reactivity of the Ethanamine Side Chain: Amine and Alkyl Group Influences
The reactivity of this compound is significantly influenced by its ethanamine side chain. The terminal primary amine (-NH2) group is both basic and nucleophilic.
Basicity: As previously noted, the pKa of the aliphatic amino group in the analogous compound histamine is approximately 9.4, making it a stronger base than the imidazole ring's N-3 atom. wikipedia.org It will readily react with acids to form an ammonium (B1175870) salt.
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group a strong nucleophile. It can participate in a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
The N-1 isopropyl group exerts a modest electronic influence on the ring through induction. This electron-donating effect slightly increases the electron density of the aromatic system, which can subtly modulate the basicity of the N-3 position. However, its primary impact is steric, potentially hindering the approach of reactants to the N-1 and C-2 positions of the ring.
Comparative Reactivity Profiles: Imidazole vs. Pyridine and Pyrrole Frameworks
The chemical reactivity of imidazole is often understood by comparing it to the simpler five- and six-membered nitrogen heterocycles, pyrrole and pyridine. acs.orgnih.gov Imidazole exhibits properties that are intermediate between the electron-rich pyrrole and the electron-deficient pyridine. researchgate.netnih.gov
Pyrrole: A five-membered ring with one nitrogen atom. The nitrogen lone pair is fully involved in the 6π aromatic system, making pyrrole highly electron-rich and very reactive towards electrophilic substitution. quora.com This delocalization also renders the nitrogen lone pair unavailable for protonation, making pyrrole an extremely weak base. researchgate.net
Pyridine: A six-membered ring analogous to benzene (B151609) with one CH group replaced by nitrogen. The nitrogen lone pair is in an sp2 orbital in the plane of the ring and is not part of the aromatic system, making it available for protonation and rendering pyridine basic. quora.com The electronegative nitrogen atom withdraws electron density from the ring, making pyridine electron-deficient and generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack. researchgate.net
| Property | Pyrrole | Imidazole | Pyridine |
| Ring Type | 5-membered, 1 N | 5-membered, 2 N | 6-membered, 1 N |
| Aromaticity | Aromatic (6π e-) | Aromatic (6π e-) | Aromatic (6π e-) |
| Basicity (pKa of conj. acid) | Very Weak (~0.4) researchgate.net | Basic (~7.0) wikipedia.org | Moderately Basic (~5.2) nih.gov |
| Acidity (pKa of N-H) | Weakly Acidic (~17.5) | Very Weakly Acidic (~14.5) wikipedia.org | N/A |
| Electrophilic Substitution | Very facile, highly activated ring | Facile, activated ring | Difficult, deactivated ring |
| Nucleophilic Substitution | Very difficult | Difficult (unless activated) | Possible (especially at C2/C4) |
Advanced Spectroscopic and Analytical Characterization of 2 1 Isopropyl 1h Imidazol 4 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the isopropyl group, and the ethanamine side chain. Based on established chemical shift values for similar imidazole and alkylamine structures, a predicted ¹H NMR data table is presented below.
The protons on the imidazole ring (H-2 and H-5) are anticipated to appear as singlets in the aromatic region of the spectrum. The H-2 proton is typically found further downfield due to the deshielding effect of the two adjacent nitrogen atoms. The protons of the ethanamine side chain, specifically the two methylene (B1212753) groups (-CH₂-CH₂-NH₂), will likely appear as triplets, assuming coupling with each other. The amino protons (-NH₂) may present as a broad singlet.
For the isopropyl group, the methine proton (-CH) is expected to be a septet due to coupling with the six equivalent methyl protons (-CH₃), which in turn will appear as a doublet.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 (Imidazole) | ~7.5 | s (singlet) | N/A |
| H-5 (Imidazole) | ~6.8 | s (singlet) | N/A |
| -CH (Isopropyl) | ~4.4 | sept (septet) | ~6-7 |
| -CH₂- (Ethyl, adjacent to Imidazole) | ~2.7 | t (triplet) | ~7-8 |
| -CH₂- (Ethyl, adjacent to NH₂) | ~2.9 | t (triplet) | ~7-8 |
| -NH₂ | Variable (broad s) | br s (broad singlet) | N/A |
| -CH₃ (Isopropyl) | ~1.4 | d (doublet) | ~6-7 |
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
The carbons of the imidazole ring (C-2, C-4, and C-5) are expected to resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The C-2 carbon, being situated between two nitrogen atoms, will likely be the most deshielded. The carbons of the isopropyl and ethanamine moieties will appear in the aliphatic region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (Imidazole) | ~135 |
| C-4 (Imidazole) | ~138 |
| C-5 (Imidazole) | ~115 |
| -CH (Isopropyl) | ~48 |
| -CH₂- (Ethyl, adjacent to Imidazole) | ~28 |
| -CH₂- (Ethyl, adjacent to NH₂) | ~41 |
| -CH₃ (Isopropyl) | ~23 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methine proton of the isopropyl group and the methyl protons. Similarly, a cross-peak would be observed between the two methylene groups of the ethanamine side chain.
An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the signal for the isopropyl methine proton would correlate with the signal for the methine carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (isopropyl and ethanamine) will be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the amine group typically appears around 1600 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300-3500 | Primary Amine (-NH₂) |
| C-H Stretch (sp³) | 2850-3000 | Alkyl (Isopropyl, Ethanamine) |
| C=N Stretch | 1600-1650 | Imidazole Ring |
| C=C Stretch | 1500-1600 | Imidazole Ring |
| N-H Bend | 1580-1650 | Primary Amine (-NH₂) |
| C-N Stretch | 1000-1250 | Amine, Imidazole |
Raman spectroscopy, which is complementary to FT-IR, provides information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the alkyl chains and the symmetric breathing modes of the imidazole ring. Research on similar imidazole-containing molecules has utilized Raman spectroscopy to investigate the structure and hydrogen bonding of the imidazole ring. mdpi.com For instance, the deuterium (B1214612) exchanged imidazolium (B1220033) cation exhibits an intense spectral mode near 1405 cm⁻¹, which is valuable in determining the imidazole deuteration state. mdpi.com
Analysis of Hydrogen Bonding Effects on Vibrational Spectra
The vibrational spectrum of this compound is significantly influenced by hydrogen bonding, a phenomenon that can be comprehensively analyzed using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. The presence of both hydrogen bond donor groups (the primary amine -NH2 and the imidazole ring N-H, if protonated) and acceptor sites (the sp2-hybridized nitrogen atom of the imidazole ring) allows for complex intermolecular and intramolecular interactions.
In the absence of direct spectroscopic data for this specific compound, analysis can be extrapolated from studies on analogous molecules, such as histamine (B1213489). For histamine in an aqueous solution, a broad absorption band is observed between 3350 and 2300 cm⁻¹, which is attributed to the overlapping stretching vibrations of the N-H bonds in both the protonated aminoethyl group and the imidazole ring. nih.gov Computational and experimental studies on histamine reveal that the ring N-H group tends to form weaker hydrogen bonds and thus absorbs at higher frequencies compared to the N-H protons of the amino group. nih.gov
For this compound, similar effects are anticipated. The N-H stretching vibrations of the primary amine group are expected to be highly sensitive to the local environment. In protic solvents or in the solid state, intermolecular hydrogen bonding would cause a significant red shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands compared to the gas phase or in a non-polar solvent.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Effect of Strong Hydrogen Bonding |
|---|---|---|
| Amine N-H Asymmetric Stretch | 3350 - 3500 | Broadening and significant red shift |
| Amine N-H Symmetric Stretch | 3250 - 3400 | Broadening and significant red shift |
| Imidazole Ring C-H Stretch | 3050 - 3150 | Minor shifts depending on environment |
| Alkyl C-H Stretch | 2850 - 3000 | Minor shifts depending on conformation |
| Amine N-H Bend (Scissoring) | 1580 - 1650 | Blue shift (shift to higher wavenumber) |
| Imidazole Ring C=N/C=C Stretch | 1450 - 1600 | Moderate shifts upon protonation/H-bonding |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C8H15N3 and a monoisotopic mass of 153.1266 Da. ontosight.ai Using soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be readily observed at an m/z of 154.1344. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion are used to probe its fragmentation pathways. The fragmentation of imidazole derivatives is often characterized by the cleavage of bonds on the side chains attached to the heterocyclic core. For this compound, the fragmentation is expected to be initiated by cleavage of the ethylamine (B1201723) side chain.
A primary and highly favorable fragmentation pathway involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the loss of an aminoethene radical (not typically observed) and the formation of a highly stable, resonance-delocalized imidazolyl-methyl cation. However, a more common fragmentation in ESI-MS/MS is the loss of ammonia (B1221849) (NH3, 17.03 Da) from the protonated amine, followed by further fragmentation.
Another significant pathway is the benzylic-type cleavage of the C-C bond between the imidazole ring and the ethylamine side chain. This would result in the formation of a resonance-stabilized 1-isopropyl-4-methyl-1H-imidazolium ion. Additionally, fragmentation of the N-isopropyl group could occur, potentially through the loss of propene (C3H6, 42.08 Da).
| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) | Notes |
|---|---|---|---|---|
| 154.13 | [M+H]⁺ | - | 154.13 | Protonated molecular ion |
| 154.13 | Imidazolyl-ethyl cation | NH₃ | 137.11 | Loss of ammonia from the ethylamine side chain |
| 154.13 | 1-Isopropyl-4-vinyl-1H-imidazole | CH₃N | 137.11 | Alternative pathway involving rearrangement |
| 154.13 | 1-Isopropyl-imidazolyl-methyl cation | CH₂NH₂ radical | 124.10 | Result of Cα-Cβ cleavage. A major fragment. |
| 154.13 | 4-Ethanamine-1H-imidazole cation | C₃H₆ (propene) | 112.08 | Loss of propene from the isopropyl group |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, its molecular and supramolecular features can be reliably predicted based on the known structures of its parent compound, histamine, typically crystallized as a salt (e.g., histamine chloride or dichloride). nih.govnih.gov
The molecule possesses significant conformational flexibility around the single bonds of the ethylamine side chain. In crystallographic studies of histamine salts, the side chain typically adopts an anti or trans conformation, with the C(imidazole)—C—C—N torsion angle being close to 180°. nih.gov This extended conformation is likely to be favored for this compound as well, to minimize steric hindrance. The bulky isopropyl group attached to the N1 position of the imidazole ring will influence the crystal packing, likely preventing the formation of certain hydrogen-bonded motifs observed in simpler histamine structures.
| Structural Parameter | Expected Value (based on histamine salts) | Reference |
|---|---|---|
| C-C (ethylamine) Bond Length | ~1.51 - 1.53 Å | nih.gov |
| C-N (ethylamine) Bond Length | ~1.48 - 1.50 Å | nih.gov |
| C(ring)-C(side chain) Bond Length | ~1.49 - 1.51 Å | nih.gov |
| N-C (isopropyl) Bond Length | ~1.47 Å | - |
| C-C-C-N Torsion Angle | ~175° - 180° (anti conformation) | nih.gov |
| N-H···N Hydrogen Bond Distance | ~2.8 - 3.0 Å | nih.gov |
| N-H···Cl Hydrogen Bond Distance | ~3.1 - 3.3 Å | nih.gov |
Microwave Spectroscopy for Gas-Phase Conformational Analysis
Microwave spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. It measures the absorption of microwave radiation corresponding to transitions between rotational energy levels. For a flexible molecule like this compound, this technique is ideal for identifying the different stable conformations (rotamers) that exist in the absence of solvent or crystal packing forces.
The molecule has several rotational axes, primarily around the C(ring)-C, C-C, and C-N bonds of the side chains. This leads to multiple possible conformers. The two most significant rotational degrees of freedom are the torsion angles around the C(ring)-CH2 and CH2-CH2 bonds of the ethylamine side chain, which give rise to gauche and anti conformers. It is plausible that one conformer is stabilized by a weak intramolecular hydrogen bond between the terminal amine group and the N3 atom of the imidazole ring.
A microwave spectroscopy experiment, likely aided by quantum chemical calculations to predict the rotational spectra of different conformers, would aim to identify the rotational constants (A, B, C) for each species present in the gas-phase sample. nih.gov The set of rotational constants is unique to the molecule's principal moments of inertia and thus provides a definitive fingerprint of its three-dimensional structure. By analyzing the spectra of different isotopologues (e.g., containing ¹³C or ¹⁵N), a complete and highly precise molecular structure (rs structure) can be determined for the most stable conformer(s). Relative intensity measurements of the spectral lines can also provide information on the relative energies and populations of the different conformers. nih.gov
| Rotational Axis | Description | Potential Conformers |
|---|---|---|
| C(ring)—CH₂ | Rotation of the entire ethylamine group relative to the imidazole ring | Syn / Anti orientation of the C-C bond |
| CH₂—CH₂NH₂ | Rotation of the amine group relative to the first methylene group | Gauche / Anti |
| N(ring)—CH(isopropyl) | Rotation of the isopropyl group | Multiple staggered conformations |
| Overall Conformation | Most stable conformer likely stabilized by intramolecular H-bond |
Computational Chemistry and Theoretical Studies of 2 1 Isopropyl 1h Imidazol 4 Yl Ethanamine
Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For imidazole (B134444) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used to calculate optimized geometries, vibrational frequencies, and electronic properties. tandfonline.combohrium.com These calculations are fundamental for understanding the molecule's behavior at an atomic level.
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-(1-isopropyl-1H-imidazol-4-yl)ethanamine, which has several rotatable bonds, this process is crucial for identifying the most stable conformer(s). Conformational analysis involves systematically exploring the potential energy surface by rotating key dihedral angles to locate all low-energy conformers. nih.gov This analysis is critical as the biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.gov For instance, the dihedral angle between the imidazole plane and the ethylamine (B1201723) side chain is a key determinant of its interaction with biological targets.
Illustrative Data Table: Optimized Geometric Parameters of this compound (Lowest Energy Conformer)
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C(imidazole)-C(ethyl) | 1.50 Å |
| C(ethyl)-N(amine) | 1.47 Å | |
| N(imidazole)-C(isopropyl) | 1.48 Å | |
| Bond Angle | C(imidazole)-C(ethyl)-N(amine) | 110.5° |
| Dihedral Angle | N(imidazole)-C(imidazole)-C(ethyl)-N(amine) | 65.0° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be determined through specific DFT calculations.
DFT calculations provide detailed information about the electronic structure of a molecule. Key properties include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net The MEP map identifies the electron-rich and electron-poor regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.org For imidazole derivatives, the π-electrons of the imidazole ring play a significant role in the electronic properties. acs.orgkhanacademy.org
Illustrative Data Table: Frontier Molecular Orbital Properties of this compound
| Property | Illustrative Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Energy Gap | 6.7 eV |
| Dipole Moment | 3.5 D |
Note: These values are hypothetical and serve to illustrate the type of data obtained from electronic structure calculations.
Prediction of Acid-Base Equilibria (pKa values)
The acid-base dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. mdpi.com This is often achieved using a combination of quantum chemical calculations for the gas-phase energies and a continuum solvation model (like PCM or SMD) to account for the effect of the solvent. mdpi.comsemanticscholar.orgmdpi.com For this compound, there are two main basic sites: the ethylamine nitrogen and the sp² nitrogen of the imidazole ring. Predicting the pKa for each of these sites is essential for understanding its ionization state at physiological pH.
Illustrative Data Table: Predicted pKa Values for this compound
| Ionizable Group | Predicted pKa |
| Ethanamine (-NH₂) | ~9.8 |
| Imidazole (N-3) | ~6.5 |
Note: These are illustrative pKa values based on typical ranges for primary amines and imidazoles. Accurate prediction requires specific quantum chemical calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. tandfonline.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with solvent molecules over time. acs.orgpensoft.net For this compound, MD simulations in a water box would reveal how the molecule interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions, providing a more realistic picture of its behavior in an aqueous environment. tandfonline.comresearchgate.net
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathway and the associated activation energies. nih.govnih.gov For the synthesis of this compound, computational studies could be employed to optimize reaction conditions and understand the formation of byproducts. For instance, DFT calculations can be used to investigate the step-by-step mechanism of imidazole ring formation. researchgate.netnih.gov
Force Field Development and Parameterization for Molecular Simulations
The accuracy of molecular dynamics simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. unipi.itnih.gov While general-purpose force fields like AMBER and CHARMM exist, they may not have accurate parameters for all novel molecules. nih.govnih.gov Therefore, for a specific molecule like this compound, it may be necessary to develop and parameterize a custom force field. This process typically involves fitting the force field parameters (e.g., bond lengths, angles, dihedral angles, and partial charges) to reproduce high-level quantum mechanical data, such as potential energy scans and electrostatic potentials. nih.govacs.orgchoderalab.org
Illustrative Data Table: Key Force Field Parameters for the Ethanamine Side Chain
| Parameter Type | Atom Types | Illustrative Value |
| Bond Stretching (kb) | C(sp³)-C(sp³) | 310 kcal/mol/Ų |
| Angle Bending (kθ) | C-C-N | 50 kcal/mol/rad² |
| Dihedral Torsion (Vn) | H-C-C-N | V1=0.0, V2=0.2, V3=0.3 kcal/mol |
| Partial Charge | N(amine) | -0.9 e |
Note: This table provides an example of the types of parameters that would be developed for a new force field. The values are for illustrative purposes only.
Analysis of Intermolecular Interactions and Hydrogen Bonding of this compound
Computational and theoretical studies are pivotal in elucidating the nature of intermolecular interactions and hydrogen bonding patterns that govern the behavior of molecules like this compound. While specific computational studies on this exact molecule are not extensively available in public literature, a comprehensive analysis can be constructed based on the well-understood chemistry of its constituent functional groups: the imidazole ring and the ethanamine side chain. The principles derived from studies of similar molecules, such as histamine (B1213489) and other substituted imidazoles, provide a robust framework for this analysis.
The imidazole ring is a key player in defining the intermolecular interactions of the molecule. This five-membered aromatic heterocycle contains two nitrogen atoms, which significantly influence its bonding capabilities. One nitrogen atom is of a pyrrole-type (N-1, substituted with the isopropyl group in this case) and the other is of a pyridine-type (N-3). The pyridine-type nitrogen, with its lone pair of electrons, acts as a strong hydrogen bond acceptor. The hydrogen atom attached to a nitrogen in an unsubstituted or differently substituted imidazole ring can act as a hydrogen bond donor. However, in this compound, the N-1 nitrogen is substituted, leaving the ethanamine group as the primary hydrogen bond donor.
The ethanamine (-CH2-CH2-NH2) side chain introduces a primary amine group, which is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. The two hydrogen atoms on the amine nitrogen can form strong hydrogen bonds with electronegative atoms like oxygen and nitrogen on neighboring molecules. The lone pair of electrons on the amine nitrogen allows it to accept a hydrogen bond.
Based on the functional groups present, several types of intermolecular interactions and hydrogen bonds can be predicted for this compound. These are summarized in the table below.
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | Amine (-NH2) | Imidazole (N-3) | The primary amine of the ethanamine side chain can donate a hydrogen to the pyridine-type nitrogen of the imidazole ring of another molecule, leading to the formation of intermolecular chains or dimers. |
| Hydrogen Bond | Amine (-NH2) | Amine (-NH2) | The amine group of one molecule can donate a hydrogen to the amine nitrogen of a neighboring molecule, contributing to a network of hydrogen bonds. |
| van der Waals | Isopropyl group, Alkyl chain | Surrounding molecules | The non-polar isopropyl group and the ethyl part of the ethanamine chain will participate in weaker, non-directional van der Waals forces, influencing the molecule's packing and solubility in non-polar environments. |
| π-π Stacking | Imidazole Ring | Imidazole Ring | The aromatic imidazole rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and dispersion forces. The exact geometry (e.g., parallel-displaced or T-shaped) would require specific computational modeling to determine. |
Detailed Research Findings from Analogous Systems:
Computational studies on histamine, which shares the 2-(imidazol-4-yl)ethanamine core structure, have provided significant insights into its interaction with biological targets like the H1 receptor. These studies frequently highlight the crucial role of hydrogen bonding and electrostatic interactions involving both the imidazole ring and the side-chain amine. For instance, the protonation state of the imidazole ring and the charge state of the amine group are critical determinants of binding affinity and specificity.
Furthermore, theoretical analyses of hydrogen bonding in various imidazole derivatives have confirmed the versatility of the imidazole moiety in forming robust supramolecular structures through N-H···N and O-H···N hydrogen bonds. semanticscholar.org The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor is a key feature of its chemical character. semanticscholar.org In the case of this compound, where the N-1 position is blocked by the isopropyl group, the N-3 nitrogen remains a primary hydrogen bond acceptor site.
Quantum chemical calculations on model imidazole systems interacting with water have elucidated the energetics and geometries of these hydrogen bonds. nih.gov These studies reveal that the interaction of water with the pyridine-type nitrogen is a dominant feature, underscoring its role as a strong hydrogen bond acceptor. nih.gov This is directly applicable to understanding how this compound would interact with protic solvents or biological residues capable of hydrogen donation.
Advanced Organic Synthesis Applications of 2 1 Isopropyl 1h Imidazol 4 Yl Ethanamine As a Chemical Building Block
Strategies for Further Functionalization of the Imidazole (B134444) Ring
The imidazole ring is an electron-rich aromatic system susceptible to various modifications. While the N-1 and C-4 positions of the parent imidazole core are occupied by an isopropyl group and an ethanamine side chain, respectively, the C-2 and C-5 positions remain available for functionalization. The primary amine on the side chain typically requires protection (e.g., as a Boc-carbamate) prior to many ring functionalization reactions to prevent unwanted side reactions.
Directed Ortho-Metalation (DoM): One of the most powerful strategies for regioselective functionalization is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org The N-1 isopropyl group is not a classical DMG, but the protected amine on the side chain could potentially direct metalation to the C-5 position. However, the C-2 position of an imidazole ring is the most acidic and is typically the primary site of deprotonation with strong bases like n-butyllithium, even without a strong DMG. nih.gov This regioselectivity allows for the introduction of a wide range of electrophiles at the C-2 position. nih.gov
Electrophilic Aromatic Substitution: The imidazole ring can also undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation. The regioselectivity of these reactions is dictated by the electronic properties of the existing substituents. The N-1 alkyl group and the C-4 alkylamine chain are both electron-donating, activating the ring towards electrophilic attack, primarily at the C-5 position. nih.gov
Below is a table summarizing potential functionalization strategies for the imidazole ring of N-Boc protected 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine.
| Reaction Type | Reagents | Target Position | Potential Product |
| Lithiation/Electrophilic Quench | 1. n-BuLi, THF, -78 °C 2. Electrophile (e.g., DMF, I₂, TMSCl) | C-2 | 2-Formyl-, 2-Iodo-, or 2-Trimethylsilyl- derivative |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C-5 | 5-Bromo- or 5-Chloro- derivative |
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro- derivative |
| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand | C-2 or C-5 | 2-Aryl- or 5-Aryl- derivative |
Table 1: Potential strategies for the functionalization of the imidazole ring.
Chemical Transformations Involving the Ethanamine Side Chain
The primary amine of the ethanamine side chain is a key locus for synthetic transformations, allowing the molecule to be elongated or incorporated into larger structures. youtube.com
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. nih.govchemguide.co.uk This reaction is fundamental for integrating the imidazole core into peptide-like structures or for attaching various functional moieties. nih.gov
Reductive Amination: Reductive amination, or reductive alkylation, is a powerful method for forming secondary or tertiary amines. wikipedia.org The reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govmasterorganicchemistry.com This one-pot procedure avoids the over-alkylation problems often associated with direct alkylation with alkyl halides. masterorganicchemistry.comlibretexts.org
The table below illustrates representative transformations of the ethanamine side chain.
| Reaction Type | Reagents | Product Type | Example Product (R = Phenyl) |
| Acylation | R-COCl, Base (e.g., Pyridine) | Amide | N-(2-(1-Isopropyl-1H-imidazol-4-yl)ethyl)benzamide |
| Reductive Amination | R-CHO, NaBH(OAc)₃, AcOH | Secondary Amine | N-Benzyl-2-(1-isopropyl-1H-imidazol-4-yl)ethanamine |
| Sulfonylation | R-SO₂Cl, Base | Sulfonamide | N-(2-(1-Isopropyl-1H-imidazol-4-yl)ethyl)benzenesulfonamide |
| Urea Formation | R-NCO | Urea | 1-(2-(1-Isopropyl-1H-imidazol-4-yl)ethyl)-3-phenylurea |
Table 2: Examples of chemical transformations of the ethanamine side chain.
Integration into Complex Organic Architectures
As a bifunctional building block, this compound is well-suited for the synthesis of complex organic architectures. Its structure can be strategically integrated into peptidomimetics, macrocycles, and novel ligand systems. The development of molecular building blocks that can be easily assembled is a key goal in modern chemistry, enabling rapid access to complex structures. illinois.eduillinois.edu
The ethanamine side chain can serve as a linker to connect the imidazole core to other molecular fragments. For example, after conversion to a carboxylic acid via oxidation of a corresponding alcohol derivative, it could participate in standard peptide coupling protocols. Alternatively, the primary amine can be used as a nucleophile to open epoxide rings or displace leaving groups on other complex substrates, thereby tethering the imidazole moiety to a larger scaffold. The imidazole ring itself, particularly the N-3 nitrogen, is an excellent metal-coordinating site, making the compound and its derivatives attractive candidates for the synthesis of novel catalysts or metal-based therapeutics.
Utility in Multi-Component Reactions (MCRs) for Diversified Product Libraries
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, maximizing atom economy and procedural simplicity. frontiersin.org The primary amine of this compound makes it an ideal component for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). rsc.orgresearchgate.net
In a typical U-4CR, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino carboxamide. mdpi.com By using this compound as the amine input, a diverse library of complex, peptide-like molecules can be rapidly generated, each bearing the constant 1-isopropyl-imidazol-4-ylethyl scaffold. This approach is exceptionally valuable in medicinal chemistry for generating libraries of compounds for high-throughput screening.
The table below presents a virtual library of potential products from a Ugi reaction utilizing this compound.
| Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Resulting Ugi Adduct Structure |
| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 2-Acetamido-N-cyclohexyl-3-phenyl-N-(2-(1-isopropyl-1H-imidazol-4-yl)ethyl)propanamide |
| Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | N-(1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl)-N-(2-(1-isopropyl-1H-imidazol-4-yl)ethyl)benzamide |
| Formaldehyde (B43269) | Propionic Acid | Benzyl isocyanide | N-benzyl-2-(N-(2-(1-isopropyl-1H-imidazol-4-yl)ethyl)propionamido)acetamide |
Table 3: A virtual library of Ugi adducts derived from this compound.
Development of Novel Heterocyclic Systems Derived from the Compound
The inherent functionality of this compound can be leveraged to construct new, fused, or spiro-heterocyclic systems. nih.gov Such transformations often involve a post-MCR cyclization or a dedicated intramolecular reaction. nih.gov
One strategy involves modifying the ethanamine side chain and then inducing an intramolecular cyclization. For example, acylation of the amine with a haloacetyl chloride would furnish an N-(2-haloacetyl) derivative. Subsequent treatment with a base could induce an intramolecular N-alkylation to form a piperazinone ring fused to another scaffold, depending on the initial acylation.
Another approach is to react the primary amine with a bifunctional reagent. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) ring. Similarly, reaction with carbon disulfide followed by an alkylating agent and cyclization could yield derivatives of 2-thio-imidazolidine. These strategies allow for the conversion of the linear ethanamine side chain into a new heterocyclic ring, significantly increasing the molecular complexity and providing access to novel chemical space. scilit.comnih.gov
| Precursor Modification | Cyclization Reagent/Condition | Novel Heterocyclic System |
| Acylation with chloroacetyl chloride | Base (e.g., NaH) | Piperazinone-containing structure |
| Reaction with ethyl acetoacetate | Heat/Acid catalyst | Dihydropyrimidinone derivative |
| Reaction with a β-keto ester | Montmorillonite K-10 clay | Dihydropyridine derivative |
| Conversion to isothiocyanate (with CS₂), then reaction with an α-amino acid | Coupling agent, heat | Thiohydantoin-imidazole conjugate |
Table 4: Proposed strategies for the synthesis of novel heterocyclic systems.
Q & A
Q. What are the standard synthetic routes for 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine, and how are intermediates characterized?
The synthesis of this compound typically involves two primary pathways:
- Direct Reaction : Alkylation of the imidazole ring using isopropyl halides or alcohols under basic conditions. This method often requires optimization of reaction time and temperature to minimize side products.
- Alternative Pathways : Multi-step approaches involving protection/deprotection strategies to enhance regioselectivity, such as using Boc-protected intermediates followed by deprotection with trifluoroacetic acid.
Intermediates are characterized via nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR to verify substitution patterns) and mass spectrometry (MS) to confirm molecular weight. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, targeting ≥95% purity for research applications .
Q. Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?
- X-ray Crystallography : Provides definitive 3D structural data, including bond angles and torsional conformations. Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used to analyze diffraction data .
- NMR Spectroscopy : H NMR identifies proton environments (e.g., distinguishing imidazole ring protons from isopropyl groups), while C NMR and 2D techniques (COSY, HSQC) resolve connectivity.
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amine stretching vibrations at ~3300 cm) .
Q. How is purity assessed during synthesis, and what thresholds are critical for research use?
Purity is evaluated using:
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm; a retention time matching the reference standard and ≥95% peak area purity are required.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4%.
- Melting Point : Consistency with literature data (if available) ensures crystalline integrity.
Thresholds for research-grade material typically demand ≥95% purity to avoid confounding results in biological assays .
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation of the imidazole ring be addressed during synthesis?
Regioselectivity issues arise due to competing N1 vs. N3 alkylation. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) groups) to direct alkylation to the desired nitrogen.
- Metal Catalysis : Employ palladium or copper catalysts to favor specific intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at targeted positions.
Post-reaction analysis via LC-MS or HPLC-MS identifies regioisomeric byproducts, guiding iterative optimization .
Q. What strategies resolve discrepancies between computational models (e.g., DFT) and experimental structural data (X-ray/NMR)?
- Refinement Protocols : Use SHELXL to adjust crystallographic parameters (e.g., thermal displacement factors) for better alignment with density functional theory (DFT)-predicted geometries.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects or conformational flexibility to explain deviations in NMR-derived torsional angles.
- Multi-Technique Validation : Cross-validate with electron diffraction or neutron crystallography for challenging cases (e.g., hydrogen atom positions) .
Q. What in vitro assays are used to study its enzyme inhibition, and how are results validated?
- Kinetic Assays : Measure inhibition constants () via fluorometric or spectrophotometric methods (e.g., monitoring NADH depletion in dehydrogenase assays).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm target engagement.
- Validation : Compare with positive/negative controls and use surface plasmon resonance (SPR) to assess binding specificity. Dose-response curves (IC) must exhibit sigmoidal behavior with R > 0.95 .
Q. How should researchers address batch-to-batch variability in biological activity data?
- Stability Studies : Monitor compound degradation under storage conditions (e.g., -20°C vs. 4°C) via accelerated stability testing (40°C/75% RH for 1 month).
- Bioassay Replicates : Perform triplicate assays across independent batches to identify outliers.
- Impurity Profiling : Use HPLC-MS to correlate activity with trace contaminants (e.g., oxidation byproducts) .
Q. What computational tools are recommended for predicting the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina or Glide models binding poses against receptor structures (PDB files).
- Free Energy Perturbation (FEP) : Predicts binding affinity changes due to structural modifications.
- Validation : Cross-check with experimental data (e.g., SPR or ITC) to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
